2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3S2/c1-3-8-26-21(28)19-14(18-7-4-12(2)29-18)10-30-20(19)25-22(26)31-11-17(27)13-5-6-15(23)16(24)9-13/h3-7,9-10H,1,8,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKWUKNPQCUVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Compound 727689-58-9 ():
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents :
- 3,4-Dimethylphenyl group at position 2 (vs. 3,4-dichlorophenyl in the target compound).
- Retains the 5-methylfuran-2-yl and allyl groups.
Compound 379249-75-9 ():
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents :
- 4-Methylphenyl at position 5 (vs. 5-methylfuran-2-yl in the target compound).
- [(3,5-Dimethylisoxazol-4-yl)methyl]sulfanyl group at position 2.
- Implications :
Heterocyclic Modifications
Chromeno[4,3-d]pyrimidine Derivatives ():
- Core: Chromeno[4,3-d]pyrimidine (fused benzene ring instead of thiophene).
- Substituents : Piperidine and thiourea-derived groups.
Thiazinone Derivatives ():
- Core: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one.
- Substituents: Amino and phenylamino groups.
- Implications: The amino group at position 3 (vs. allyl in the target compound) could enhance hydrogen-bonding capacity, influencing target affinity .
Functional Group Analysis
Sulfanyl Linker Variations :
- The target compound uses a 2-oxoethylsulfanyl linker, while analogues like 379249-75-9 employ a heterocyclic-methylsulfanyl group. This difference may modulate steric bulk and electronic effects, impacting binding pocket accommodation .
Allyl vs. Cyclic Substituents :
Physicochemical and Pharmacokinetic Properties
- TRPA1 Inhibition : Dichloro substituents in the target compound may enhance binding to electrophile-sensitive cysteine residues in TRPA1 compared to methyl groups .
Q & A
Q. What are the established synthetic routes for this thienopyrimidine derivative, and what critical reaction conditions are required?
The compound is synthesized via multi-step organic reactions, including cyclization of thiophene precursors and functionalization of the pyrimidine core. Key steps involve:
- Cyclocondensation : Thiophene derivatives are cyclized with substituted pyrimidine intermediates under reflux conditions (e.g., ethanol or DMF as solvents) .
- Sulfanyl Group Introduction : Thiol-alkylation or nucleophilic substitution reactions to attach the sulfanyl-ethylketone moiety .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity and purity?
Structural validation requires a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing furan vs. dichlorophenyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation .
- IR Spectroscopy : To verify carbonyl (C=O) and sulfanyl (C-S) functional groups .
Q. What are the primary challenges in scaling up synthesis for preclinical studies?
Critical challenges include:
- Intermediate Stability : Oxoethyl and allyl groups may degrade under prolonged heating; inert atmospheres (N₂/Ar) are recommended .
- Yield Optimization : Multi-step reactions often have cumulative yield losses; catalytic methods (e.g., p-toluenesulfonic acid) improve efficiency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies involve:
- Substituent Variation : Systematically modifying the dichlorophenyl, methylfuran, or allyl groups to assess impact on target binding .
- Bioisosteric Replacement : Replacing the sulfanyl linker with selenyl or ether groups to evaluate pharmacokinetic improvements .
- Computational Docking : Molecular modeling to predict interactions with enzymatic targets (e.g., kinases or proteases) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls .
- Purity Discrepancies : Orthogonal purity checks via HPLC coupled with diode-array detection (DAD) .
- Cell Line Differences : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Q. What experimental designs are recommended for evaluating metabolic stability and toxicity?
- In Vitro Hepatocyte Assays : Use primary human hepatocytes to assess CYP450-mediated metabolism .
- Reactive Metabolite Screening : Trapping studies with glutathione or cyanide to identify toxic intermediates .
- Computational ADMET : Tools like SwissADME to predict bioavailability and blood-brain barrier penetration .
Q. How can researchers validate target engagement in complex biological systems?
- Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
- Thermal Shift Assays (TSA) : Monitor protein denaturation to confirm direct target binding .
Methodological Considerations
Q. What strategies improve reproducibility in multi-step syntheses?
- Detailed Reaction Logs : Document exact temperatures, solvent grades, and stirring rates .
- In Situ Monitoring : Use TLC or inline IR to track reaction progress .
Q. How can crystallography or advanced NMR resolve ambiguities in regiochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
